N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide
Description
“N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . Another method involves the nucleophilic attack of a compound on chloroacetyl chloride in the presence of triethylamine and DMF .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzimidazole moiety is a key part of the structure, containing two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactivity, and detailed study of its biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in the development of new drugs .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-21(14-30-13-15-5-11-18(12-6-15)26(28)29)23-17-9-7-16(8-10-17)22-24-19-3-1-2-4-20(19)25-22/h1-12H,13-14H2,(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFWASGXRXNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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